JWH 369

Description

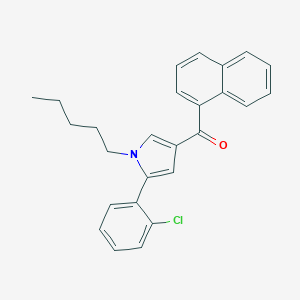

Structure

3D Structure

Properties

IUPAC Name |

[5-(2-chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClNO/c1-2-3-8-16-28-18-20(17-25(28)23-13-6-7-15-24(23)27)26(29)22-14-9-11-19-10-4-5-12-21(19)22/h4-7,9-15,17-18H,2-3,8,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUELCWQJMQQCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C=C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016889 | |

| Record name | [5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914458-27-8 | |

| Record name | [5-(2-Chlorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914458-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-369 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-369 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LM4LL393Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JWH-369: An In-Depth Technical Guide to its Mechanism of Action at the CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-369, a synthetic cannabinoid of the naphthoylpyrrole class, is a potent ligand for the cannabinoid receptors CB1 and CB2. Synthesized by John W. Huffman and colleagues in 2006, its creation was part of a broader investigation into the structure-activity relationships of cannabinoid ligands.[1] This technical guide provides a comprehensive overview of the mechanism of action of JWH-369 at the cannabinoid type 1 (CB1) receptor, focusing on its binding affinity, and the anticipated functional consequences based on the pharmacology of the JWH series of compounds. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Core Mechanism of Action at the CB1 Receptor

The primary mechanism of action of JWH-369 at the CB1 receptor is as a potent agonist.[1] Like other synthetic cannabinoids, JWH-369 mimics the effects of the endogenous cannabinoids (endocannabinoids) anandamide and 2-arachidonoylglycerol (2-AG) by binding to and activating the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, where it modulates neurotransmitter release.[2]

Binding Affinity

JWH-369 exhibits high-affinity binding to the human CB1 receptor. The binding affinity is a measure of the strength of the interaction between the ligand (JWH-369) and the receptor. A lower inhibition constant (Ki) value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) |

| JWH-369 | hCB1 | 7.9 ± 0.4 |

| JWH-369 | hCB2 | 5.2 ± 0.3 |

| Data from Huffman et al., 2006.[1] |

Downstream Signaling Pathways

Activation of the CB1 receptor by an agonist like JWH-369 initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, the canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, CB1 receptor activation can modulate various ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK).

Visualizing the CB1 Receptor Signaling Pathway

The following diagram illustrates the principal G-protein dependent signaling cascade initiated by an agonist, such as JWH-369, binding to the CB1 receptor.

References

JWH-369: A Comprehensive Technical Profile of its Cannabinoid Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-369, a synthetic cannabinoid of the naphthoylpyrrole class, demonstrates high-affinity binding to both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). This technical guide provides a detailed overview of its binding characteristics, selectivity profile, and the downstream signaling pathways associated with its receptor interaction. The information presented herein is intended to support further research and drug development efforts centered on this compound and its analogs. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Introduction

JWH-369, with the chemical name (5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, was first synthesized and characterized by John W. Huffman and his colleagues.[1] It belongs to a large family of synthetic cannabinoids developed for the study of the endocannabinoid system. Understanding the precise binding affinity and selectivity of such compounds is crucial for elucidating their pharmacological effects and therapeutic potential.

Binding Affinity and Selectivity Profile

JWH-369 is a potent agonist at both CB1 and CB2 receptors. The binding affinity is typically expressed by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity of JWH-369 at Cannabinoid Receptors

| Receptor | Ki (nM) |

| CB1 | 7.9 ± 0.4 |

| CB2 | 5.2 ± 0.3 |

Data sourced from multiple consistent reports.[1][2]

The selectivity of a compound for one receptor over another can be expressed as a ratio of the Ki values. In the case of JWH-369, the CB1/CB2 selectivity ratio is approximately 1.5, indicating a slight selectivity for the CB2 receptor.[1][2]

Experimental Protocols

The binding affinity of JWH-369 is determined using a competitive radioligand binding assay. The following is a representative protocol based on standard methodologies for cannabinoid receptor binding assays.

Principle of the Assay

This assay measures the ability of an unlabeled compound (the "competitor," in this case, JWH-369) to displace a radiolabeled ligand that has a known high affinity for the target receptor (e.g., [³H]CP-55,940 for cannabinoid receptors). By determining the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand (the IC50 value), the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radiolabeled ligand.

-

Kd is the equilibrium dissociation constant of the radiolabeled ligand for the receptor.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from cultured cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells), or tissue homogenates known to express the receptors (e.g., mouse brain for CB1, mouse spleen for CB2).

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP-55,940 or [³H]SR141716A.

-

Test Compound: JWH-369, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with subsequent serial dilutions.

-

Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Typically 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known, unlabeled cannabinoid receptor agonist (e.g., WIN 55,212-2) to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Scintillation Fluid.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Data Analysis

-

Total Binding: Radioactivity measured in the absence of any competitor.

-

Non-specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of an unlabeled ligand.

-

Specific Binding: Total Binding - Non-specific Binding.

-

The percentage of specific binding is plotted against the logarithm of the concentration of JWH-369.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways

JWH-369, as an agonist at CB1 and CB2 receptors, is predicted to activate the canonical signaling pathways associated with these G-protein coupled receptors (GPCRs). Both receptors primarily couple to the inhibitory G-protein, Gi/o.

CB1 Receptor Signaling

Activation of the CB1 receptor by an agonist like JWH-369 initiates a cascade of intracellular events.

CB2 Receptor Signaling

The signaling cascade initiated by the activation of the CB2 receptor shares similarities with that of the CB1 receptor, particularly in its modulation of adenylyl cyclase and the MAPK pathway.

Conclusion

JWH-369 is a high-affinity synthetic cannabinoid with a slight selectivity for the CB2 receptor over the CB1 receptor. Its potent agonist activity at these receptors initiates well-characterized downstream signaling cascades. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this compound. Further investigation into its off-target selectivity and in vivo pharmacology is warranted to fully characterize its therapeutic potential and safety profile.

References

- 1. JWH-369 - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of JWH-369: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-369, a synthetic cannabinoid of the naphthoylpyrrole class, is a potent agonist for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2).[1] This technical guide provides a comprehensive overview of the pharmacological properties of JWH-369, including its binding affinity, and probable functional activity and signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

JWH-369, with the chemical name (5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, was first synthesized by Dr. John W. Huffman and his colleagues.[1] As a member of the naphthoylpyrrole family, it shares structural similarities with other JWH compounds that have been extensively studied for their interaction with the endocannabinoid system. Understanding the detailed pharmacology of JWH-369 is crucial for its potential application in research and for assessing its physiological and toxicological effects.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone |

| Molecular Formula | C₂₆H₂₄ClNO |

| Molar Mass | 401.93 g/mol |

| Appearance | Solid |

| CAS Number | 914458-27-8 |

Pharmacological Data

Receptor Binding Affinity

JWH-369 exhibits high-affinity binding to both CB1 and CB2 receptors, with a slight selectivity for the CB2 receptor.[1]

| Receptor | Binding Affinity (Ki) |

| CB1 | 7.9 ± 0.4 nM |

| CB2 | 5.2 ± 0.3 nM |

Data from Huffman et al. (2006).[1]

Functional Activity

| Assay | Receptor | Potency (EC50/IC50) | Efficacy (Emax) |

| GTPγS Binding Assay | CB1 | Data not available | Data not available |

| CB2 | Data not available | Data not available | |

| Adenylyl Cyclase Assay | CB1 | Data not available | Data not available |

| CB2 | Data not available | Data not available | |

| β-Arrestin Recruitment | CB1 | Data not available | Data not available |

| CB2 | Data not available | Data not available |

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from standard procedures for cannabinoid receptor binding assays.

Objective: To determine the binding affinity (Ki) of JWH-369 for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[³H]CP-55,940 (radioligand).

-

JWH-369.

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Thaw membrane preparations on ice.

-

In a 96-well plate, add assay buffer, various concentrations of JWH-369, and the radioligand [³H]CP-55,940.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This protocol provides a general framework for assessing the functional agonism of JWH-369.

Objective: To determine the potency (EC50) and efficacy (Emax) of JWH-369 in activating G-proteins coupled to CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS (radioligand).

-

JWH-369.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

-

Non-specific binding control (unlabeled GTPγS).

Procedure:

-

Incubate membrane preparations with various concentrations of JWH-369 and GDP for a pre-incubation period.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the specific binding against the concentration of JWH-369 to determine EC50 and Emax values.

Signaling Pathways

Upon binding to CB1 and CB2 receptors, JWH-369 is expected to initiate a cascade of intracellular signaling events characteristic of cannabinoid receptor agonists. Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The βγ subunits of the G-protein can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Cannabinoid receptor activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which can influence gene transcription and cell proliferation.

-

β-Arrestin Recruitment: Following agonist binding and G-protein activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestins. This process mediates receptor desensitization and internalization, and can also initiate G-protein independent signaling.

Conclusion

JWH-369 is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. While its detailed functional profile requires further investigation, the available data and the known pharmacology of related compounds suggest it acts as a full agonist, modulating key intracellular signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research into the pharmacological and toxicological properties of JWH-369. Further studies are warranted to fully elucidate its therapeutic potential and abuse liability.

References

In-Vitro Effects of JWH-018 on Neuronal Cells: A Technical Overview

To the valued research, scientific, and drug development community,

This technical guide addresses the in-vitro effects of the synthetic cannabinoid JWH-018 on neuronal cells. Following a comprehensive literature search, it was determined that no scientific data is publicly available for JWH-369. As such, this guide focuses on the well-characterized analogue, JWH-018, to provide a detailed overview of its impact on neuronal cell viability, oxidative stress, and associated signaling pathways.

JWH-018 is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid type 1 (CB1) receptor.[1] Its effects on neuronal cells have been investigated in several in-vitro studies, primarily utilizing the human neuroblastoma cell line SH-SY5Y, which expresses CB1 receptors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies on the effects of JWH-018 on neuronal cells.

Table 1: Effects of JWH-018 on Neuronal Cell Viability

| Cell Line | Concentration Range (µM) | Exposure Time (h) | Assay | Observed Effect | Reference |

| SH-SY5Y | 5 - 150 | 24 | MTT | No significant decrease in cell viability | [1] |

| SH-SY5Y | 5 - 150 | 24 | Neutral Red Uptake | No significant decrease in cell viability | [1] |

| SH-SY5Y | 5 - 150 | 24 | LDH Release | No significant damage to cell membrane integrity | [1] |

Table 2: Effects of JWH-018 on Oxidative Stress Markers in SH-SY5Y Cells (24h Exposure)

| Oxidative Stress Marker | Concentration Range (µM) | Observed Effect | Reference |

| Glutathione Reductase Activity | 5 - 150 | Significant reduction | [1] |

| Catalase Activity | 5 - 150 | Significant reduction | [1] |

| Glutathione Peroxidase Activity | 5 - 150 | No significant change | [1] |

| Glutathione Concentration | 5 - 150 | Significant decrease | [1] |

| Protein Carbonylation | 5 - 150 | Significant increase | [1] |

| Malondialdehyde (MDA) Concentration | 5 - 150 | Significant increase | [1] |

Table 3: Effects of JWH-018 on Genotoxicity in SH-SY5Y Cells (24h Exposure)

| Assay | Concentration Range (µM) | Observed Effect | Reference |

| Comet Assay | 5 - 150 | No significant DNA damage | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Culture and Exposure:

-

Cell Line: Human neuroblastoma SH-SY5Y cells.[1]

-

Culture Medium: Specific medium composition (e.g., DMEM/F12), supplemented with fetal bovine serum and antibiotics.

-

Culture Conditions: Maintained at 37°C in a humidified atmosphere with 5% CO2.[2]

-

JWH-018 Preparation: JWH-018 is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations.[1]

-

Exposure: SH-SY5Y cells are exposed to a range of JWH-018 concentrations (typically 5 to 150 µM) for a specified duration, commonly 24 hours.[1]

Cell Viability Assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

SH-SY5Y cells are seeded in 96-well plates.

-

After JWH-018 exposure, the cells are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

-

-

Neutral Red Uptake (NRU) Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.

-

Cells are incubated with a medium containing neutral red after JWH-018 treatment.

-

The cells are then washed and the dye is extracted from the viable cells using a destain solution.

-

The absorbance of the extracted dye is measured.[1]

-

-

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity and cell membrane damage.

-

The culture supernatant is collected after JWH-018 exposure.

-

The LDH activity in the supernatant is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

-

The absorbance is read at a specific wavelength.[1]

-

Oxidative Stress Assays:

-

Enzyme Activity Assays: The activities of antioxidant enzymes like glutathione reductase, catalase, and glutathione peroxidase are measured using commercially available assay kits according to the manufacturer's instructions.[1]

-

Glutathione (GSH) Assay: The concentration of GSH, a key antioxidant, is determined using a colorimetric assay kit.[1]

-

Protein Carbonylation Assay: The level of protein carbonyl groups, a marker of protein oxidation, is quantified using an ELISA-based kit.[1]

-

Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. Its concentration is measured using a thiobarbituric acid reactive substances (TBARS) assay.[1]

Genotoxicity Assay:

-

Comet Assay (Single Cell Gel Electrophoresis): This assay is used to detect DNA damage at the level of individual cells.

-

Cells are embedded in agarose on a microscope slide and lysed.

-

The slides undergo electrophoresis, during which damaged DNA with strand breaks migrates away from the nucleus, forming a "comet tail."

-

The DNA is stained with a fluorescent dye and visualized under a microscope.

-

The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[1]

-

Signaling Pathways and Visualizations

The primary mechanism of action for JWH-018 in neuronal cells is through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR).[1][3] This activation initiates a cascade of intracellular signaling events. The induction of oxidative stress by JWH-018 suggests a downstream consequence of this receptor activation.

Below are diagrams generated using Graphviz to illustrate the key signaling pathways and experimental workflows.

Caption: Canonical CB1 Receptor Signaling Pathway Activated by JWH-018.

Caption: Proposed Pathway of JWH-018-Induced Oxidative Stress in Neuronal Cells.

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The potential neuroprotective effects of cannabinoids against paclitaxel-induced peripheral neuropathy: in vitro study on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to JWH-369 and its Comparison with other JWH Series Cannabinoids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The JWH series of synthetic cannabinoids, developed by John W. Huffman, represents a large and structurally diverse class of potent cannabinoid receptor agonists. This guide provides a detailed technical comparison of JWH-369, a naphthoylpyrrole derivative, with other notable compounds in the JWH series, primarily focusing on the more widely studied naphthoylindoles such as JWH-018. This document outlines their chemical structures, receptor binding affinities, functional activities, and the intracellular signaling pathways they modulate. Furthermore, it provides detailed experimental protocols for key assays used in cannabinoid research and visualizes complex biological processes and workflows using Graphviz diagrams to facilitate a deeper understanding of their pharmacology.

Chemical Structures and Nomenclature

The JWH series of compounds are predominantly classified based on their core heterocyclic structure, most commonly indole or pyrrole, linked to a naphthoyl group. JWH-369 belongs to the naphthoylpyrrole family, which distinguishes it from many of the earlier and more notorious JWH compounds like JWH-018, which are naphthoylindoles.

JWH-369:

-

Chemical Name: (5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone[1]

-

Molecular Formula: C₂₆H₂₄ClNO[1]

-

Molar Mass: 401.93 g/mol [1]

JWH-018:

-

Chemical Name: (Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone[2]

-

Molecular Formula: C₂₄H₂₃NO[2]

-

Molar Mass: 341.45 g/mol

The key structural difference is the five-membered heterocyclic core: a pyrrole in JWH-369 versus an indole in JWH-018. Additionally, JWH-369 possesses a 2-chlorophenyl substituent on the pyrrole ring, a feature absent in JWH-018. These modifications significantly influence the molecule's interaction with cannabinoid receptors.

Comparative Receptor Binding and Functional Activity

The pharmacological activity of cannabinoids is primarily mediated through their interaction with the cannabinoid receptors CB1 and CB2. The binding affinity (Ki) represents the concentration of a ligand that occupies 50% of the receptors in a competition binding assay, with lower values indicating higher affinity. The functional activity (EC50) is the concentration of an agonist that produces 50% of its maximal effect in a functional assay.

Receptor Binding Affinities (Ki)

The following table summarizes the reported binding affinities of JWH-369 and other selected JWH series cannabinoids for the human CB1 and CB2 receptors.

| Compound | Chemical Class | CB1 Ki (nM) | CB2 Ki (nM) | CB2 Selectivity (CB1 Ki / CB2 Ki) |

| JWH-369 | Naphthoylpyrrole | 7.9 ± 0.4[1] | 5.2 ± 0.3[1] | 1.5 |

| JWH-018 | Naphthoylindole | 9.00 ± 5.00[2] | 2.94 ± 2.65[2] | 3.1 |

| JWH-073 | Naphthoylindole | 8.9[3] | 38.3 | 0.23 |

| JWH-210 | Naphthoylindole | 0.46 | 0.69 | 0.67 |

| JWH-363 | Naphthoylpyrrole | 245 ± 5[4] | 71 ± 1[4] | 3.45 |

Data compiled from multiple sources and experimental conditions may vary.

JWH-369 demonstrates potent, low nanomolar binding affinity for both CB1 and CB2 receptors, with a slight selectivity for the CB2 receptor.[1] In comparison, JWH-018 also exhibits high affinity for both receptors but with a slightly greater selectivity for CB2.[2] The structure-activity relationship within the JWH series is complex; for instance, seemingly minor alterations, such as the position of substituents on the naphthoyl ring or the length of the N-alkyl chain, can significantly impact binding affinity and selectivity.[3][5]

Functional Activity (EC50)

The functional potency of these compounds is a critical measure of their ability to activate the receptor and elicit a downstream cellular response. Many JWH series compounds, including JWH-018, act as full agonists at both CB1 and CB2 receptors, in contrast to Δ⁹-THC, which is a partial agonist.[2]

| Compound | Assay Type | Receptor | EC50 (nM) |

| JWH-018 | [³⁵S]GTPγS Binding | hCB1 | 102[2] |

| JWH-018 | [³⁵S]GTPγS Binding | hCB2 | 133[2] |

| JWH-073 | Discriminative Stimulus Effects | - | ED50 = 0.058 mg/kg |

| JWH-210 | [³⁵S]GTPγS Binding | hCB1 | - |

Functional activity data for JWH-369 is not as widely reported in the literature as its binding affinity.

Signaling Pathways

Upon agonist binding, cannabinoid receptors, which are G-protein coupled receptors (GPCRs), initiate intracellular signaling cascades. The canonical pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels. However, emerging evidence indicates that synthetic cannabinoids can also signal through β-arrestin pathways, which can lead to different cellular outcomes and may be implicated in the unique toxicological profiles of some of these compounds. This phenomenon is known as biased agonism or functional selectivity.

G-Protein Dependent Signaling

The primary mechanism of action for JWH compounds is through the activation of the Gi/o pathway. This leads to a decrease in neuronal excitability and neurotransmitter release.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist-bound GPCRs can be phosphorylated, leading to the recruitment of β-arrestin proteins. This process is classically associated with receptor desensitization and internalization, but β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades. Some synthetic cannabinoids may show a bias towards this pathway compared to traditional cannabinoids.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacology of JWH series cannabinoids.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., JWH-369) for CB1 or CB2 receptors.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand of known high affinity (e.g., [³H]CP55,940) for binding to the receptor.

Materials:

-

Cell membranes expressing the cannabinoid receptor of interest (e.g., from CHO-hCB1 or HEK-293-hCB2 cells).

-

Radioligand: [³H]CP55,940.

-

Test compounds (JWH series).

-

Non-specific binding control: unlabeled high-affinity ligand (e.g., WIN 55,212-2 at 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add in order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of diluted test compound.

-

50 µL of radioligand at a final concentration close to its Kd (e.g., 0.5 nM [³H]CP55,940).

-

50 µL of cell membrane preparation (5-20 µg of protein).

-

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound as an agonist.

Principle: This assay measures the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early step in receptor activation.

Materials:

-

Cell membranes expressing the cannabinoid receptor and associated G-proteins.

-

[³⁵S]GTPγS.

-

Test compounds (JWH series).

-

GDP (to ensure G-proteins are in their inactive state).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Other materials as in the binding assay.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add in order:

-

Cell membrane preparation.

-

GDP (final concentration ~10 µM).

-

Diluted test compound.

-

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration as described above.

-

Quantify radioactivity.

-

Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a dose-response curve and determine EC50 and Emax values.

cAMP Accumulation Assay

Objective: To measure the functional effect of a test compound on adenylyl cyclase activity.

Principle: Since CB1 and CB2 receptors are coupled to Gi/o proteins, their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the reduction in forskolin-stimulated cAMP levels.

Materials:

-

Whole cells expressing the cannabinoid receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds (JWH series).

-

cAMP detection kit (e.g., based on HTRF, BRET, or ELISA).

Procedure:

-

Plate cells in a suitable microplate and allow them to adhere.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of the test compound and incubate.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the cAMP concentration using a detection kit according to the manufacturer's instructions.

-

Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine IC50 values.

Synthesis of JWH-369

JWH-369 is a 1-alkyl-2-aryl-4-(1-naphthoyl)pyrrole. The synthesis of this class of compounds generally involves the construction of the substituted pyrrole core followed by acylation.[6]

General Synthetic Scheme:

-

Formation of the Pyrrole Ring: A common method is the Paal-Knorr pyrrole synthesis or similar cyclization reactions to form the 1-pentyl-2-(2-chlorophenyl)pyrrole intermediate.

-

Acylation: The pyrrole intermediate is then acylated at the 4-position with 1-naphthoyl chloride, typically using a Friedel-Crafts acylation or a similar electrophilic substitution reaction.

The specific reagents and conditions can be adapted from published procedures for related naphthoylpyrroles.[6]

Conclusion and Future Directions

JWH-369 is a potent dual agonist of the CB1 and CB2 receptors, with a chemical structure that distinguishes it from the more commonly known naphthoylindole-based synthetic cannabinoids. Its pharmacology, characterized by high binding affinity, suggests significant biological activity. However, a comprehensive understanding of its functional profile, including its potential for biased agonism and its in vivo effects, requires further investigation.

For drug development professionals, the naphthoylpyrrole scaffold of JWH-369 offers an alternative chemical space to explore for the development of novel cannabinoid receptor modulators. Future research should focus on:

-

Comprehensive Functional Characterization: Determining the EC50 and Emax values of JWH-369 in various functional assays (GTPγS, cAMP, β-arrestin recruitment) and directly comparing them to other JWH series compounds under identical conditions.

-

Biased Agonism Studies: Investigating the functional selectivity of JWH-369 to understand if it preferentially activates G-protein or β-arrestin pathways.

-

In Vivo Pharmacology: Characterizing the in vivo effects of JWH-369 in animal models to assess its psychoactive properties, therapeutic potential, and toxicological profile.

By elucidating the detailed pharmacology of compounds like JWH-369, the scientific community can better understand the complex structure-activity relationships of synthetic cannabinoids, paving the way for the design of safer and more effective therapeutic agents targeting the endocannabinoid system.

References

- 1. JWH-369 - Wikipedia [en.wikipedia.org]

- 2. JWH-018 - Wikipedia [en.wikipedia.org]

- 3. Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JWH-363 - Wikipedia [en.wikipedia.org]

- 5. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles: new high affinity ligands for the cannabinoid CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Structure of JWH-369

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-369, systematically named (5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid belonging to the naphthoylpyrrole family. First synthesized in 2006 by John W. Huffman and his research group, this compound has become a subject of interest in forensic and pharmacological research due to its potent agonistic activity at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] This technical guide provides a comprehensive overview of the synthesis, chemical structure, and known biological activities of JWH-369, intended for an audience of researchers, scientists, and drug development professionals.

Chemical Structure and Properties

JWH-369 is characterized by a central pyrrole ring substituted at various positions. A pentyl chain is attached to the nitrogen at position 1, a 2-chlorophenyl group at position 5, and a naphthalen-1-ylmethanone (naphthoyl) group at position 3. This specific arrangement of functional groups is crucial for its interaction with cannabinoid receptors.

Table 1: Physicochemical Properties of JWH-369

| Property | Value | Reference |

| IUPAC Name | (5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | [1] |

| CAS Number | 914458-27-8 | [1][2] |

| Molecular Formula | C₂₆H₂₄ClNO | [1][2] |

| Molar Mass | 401.93 g/mol | [1] |

Synthesis of JWH-369

The synthesis of JWH-369, as described in the seminal work by Huffman et al. (2006), involves a multi-step process. While the full detailed protocol from the original publication is not publicly available, the general synthetic strategy for related naphthoylpyrroles provides a likely pathway. The synthesis of similar compounds, such as JWH-018 and JWH-073, typically involves a Friedel-Crafts acylation followed by N-alkylation.[3]

General Synthetic Approach for Naphthoylpyrroles:

A probable synthetic route for JWH-369 would involve the following key transformations:

-

Formation of the Pyrrole Ring: A plausible initial step is the construction of the substituted pyrrole ring system, incorporating the 2-chlorophenyl group.

-

Friedel-Crafts Acylation: The pyrrole core would then undergo a Friedel-Crafts acylation with 1-naphthoyl chloride in the presence of a Lewis acid catalyst to introduce the naphthoyl moiety at the 3-position.

-

N-Alkylation: The final step would be the alkylation of the pyrrole nitrogen with a pentyl halide (e.g., 1-bromopentane) under basic conditions to yield JWH-369.

References

JWH 369: A Technical Guide to Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of JWH 369, a synthetic cannabinoid of the naphthoylpyrrole family. This compound acts as a potent agonist of both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2).[1] A thorough understanding of its solubility in various laboratory solvents is critical for researchers engaged in in-vitro and in-vivo studies, analytical method development, and formulation science. This document presents available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and provides visual representations of a relevant experimental workflow and the compound's signaling pathway.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for solvent selection in experimental design.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 20[2] |

| Dimethyl sulfoxide (DMSO) | 14[2] |

| Ethanol | 30[2] |

| Methanol | A solution of 10 mg/ml is available[2] |

| Acetonitrile | Data not available; however, synthetic cannabinoids are generally soluble in medium polar organic solvents like acetonitrile.[3] |

| Water | Data not available; however, synthetic cannabinoids generally exhibit low water solubility.[3] |

Note: The solubility values are typically determined at a standard temperature, though the specific temperature for the above data was not specified in the source material. It is recommended to verify solubility under specific experimental conditions.

Experimental Protocols

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid powder, high purity)

-

Selected solvent (e.g., DMSO, ethanol, acetonitrile, water)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that are expected to bracket the solubility limit of this compound in the test solvent.

-

-

Sample Preparation for Solubility Determination:

-

Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from several hours to a few days, depending on the compound and solvent. A 24-hour equilibration period is often a good starting point.[4]

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

-

-

Sample Analysis by HPLC:

-

Dilute the clarified supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the calibration standards and the diluted sample onto the HPLC system.

-

Record the peak areas from the chromatograms.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the test solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a compound like this compound.

Cannabinoid Receptor Signaling Pathway

This compound exerts its biological effects by activating cannabinoid receptors. The diagram below depicts the canonical signaling pathway initiated by the activation of these G-protein coupled receptors.

References

The Historical Context and Development of JWH-369: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical context, synthesis, and pharmacological properties of JWH-369, a synthetic cannabinoid of the naphthoylpyrrole class. Developed in 2006 by the research group of John W. Huffman, JWH-369 was initially synthesized as a molecular probe to investigate the ligand-binding characteristics of the cannabinoid type 1 (CB1) receptor. This document details the synthetic route, experimental protocols for assessing its receptor binding and functional activity, and the known signaling pathways it modulates. All quantitative data are presented in structured tables, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Introduction and Historical Context

JWH-369, with the chemical name (5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid that emerged from the extensive research of Professor John W. Huffman at Clemson University.[1] The "JWH" prefix in its name is a direct attribution to him. Beginning in 1984, Huffman's laboratory synthesized over 400 cannabinoid compounds with the primary goal of creating specific ligands to study the endocannabinoid system.[2] This research was largely funded by the National Institute on Drug Abuse (NIDA) to develop pharmacological tools for investigating cannabinoid receptor genetics and function.[2]

The synthesis of JWH-369 was first reported in 2006 as part of a study focused on understanding the structure-activity relationships of 1-alkyl-2-aryl-4-(1-naphthoyl)pyrroles as high-affinity ligands for both the CB1 and CB2 receptors.[1] The intention behind the creation of these compounds was purely for scientific research, aiming to dissect the intricate interactions between ligands and cannabinoid receptors.[3][4] It is crucial to note that these compounds were not intended for human consumption, a point Huffman himself later emphasized as they began to appear in illicit recreational products.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for JWH-369, providing a clear comparison of its binding affinities and other relevant physicochemical properties.

Table 1: Physicochemical Properties of JWH-369

| Property | Value |

| IUPAC Name | (5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone |

| Molecular Formula | C₂₆H₂₄ClNO |

| Molar Mass | 401.93 g/mol |

| CAS Number | 914458-27-8 |

Table 2: Cannabinoid Receptor Binding Affinities of JWH-369

| Receptor | Binding Affinity (Kᵢ) |

| CB1 | 7.9 ± 0.4 nM |

| CB2 | 5.2 ± 0.3 nM |

Data sourced from Huffman et al. (2006).[1]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of JWH-369 and the key experiments used to characterize its pharmacological profile.

Synthesis of JWH-369

The synthesis of JWH-369 involves a multi-step process, culminating in a Friedel-Crafts acylation. While the specific, step-by-step protocol for JWH-369 is detailed in the primary literature, the general approach for analogous JWH compounds is well-documented and can be adapted.

Step 1: Synthesis of the Pyrrole Intermediate

The synthesis of the core pyrrole structure is a foundational step. A common method for creating substituted pyrroles is the Paal-Knorr pyrrole synthesis or similar condensation reactions.

Step 2: Friedel-Crafts Acylation

The key step in the synthesis of many JWH compounds is the Friedel-Crafts acylation of the pyrrole intermediate with a suitable acyl chloride. In the case of JWH-369, this would involve the acylation of 1-pentyl-5-(2-chlorophenyl)-1H-pyrrole with 1-naphthoyl chloride.

-

Reaction: 1-pentyl-5-(2-chlorophenyl)-1H-pyrrole is reacted with 1-naphthoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or diethylaluminum chloride (Et₂AlCl), in an appropriate solvent like dichloromethane or toluene.

-

Purification: The crude product is typically purified using column chromatography to yield the final compound, (5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone.

Cannabinoid Receptor Binding Assay

The binding affinities of JWH-369 for the CB1 and CB2 receptors are determined using a competitive radioligand binding assay.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940 or [³H]SR141716A).

-

JWH-369 (or other competitor ligands).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Scintillation fluid.

-

-

Procedure:

-

Incubate a fixed concentration of the radioligand with the receptor-containing membranes in the presence of varying concentrations of JWH-369.

-

Allow the reaction to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of JWH-369 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Cannabinoid Receptor Functional Assay ([³⁵S]GTPγS Binding Assay)

This assay measures the functional activity of JWH-369 as an agonist at G-protein coupled receptors like CB1 and CB2.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

JWH-369.

-

Assay buffer.

-

-

Procedure:

-

Incubate the receptor-containing membranes with a fixed concentration of [³⁵S]GTPγS and GDP in the presence of varying concentrations of JWH-369.

-

Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The reaction is terminated, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting after filtration.

-

The concentration of JWH-369 that produces 50% of the maximal response (EC₅₀) and the maximal efficacy (Eₘₐₓ) are determined.

-

Signaling Pathways

JWH-369 acts as a potent agonist at both CB1 and CB2 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ/ₒ. Activation of these receptors by an agonist like JWH-369 initiates a cascade of intracellular signaling events.

Canonical Signaling Pathway

The primary and most well-understood signaling pathway for CB1 and CB2 receptors involves:

-

G-protein Activation: Upon agonist binding, the Gαᵢ/ₒ subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαᵢ/ₒ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ dimer can directly modulate the activity of ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This results in a hyperpolarization of the neuron and a reduction in neurotransmitter release.

Non-Canonical Signaling Pathways

In addition to the canonical pathway, cannabinoid receptor activation can also trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

-

MAPK/ERK Pathway Activation: The Gβγ subunit can activate downstream effectors that lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK). This pathway is involved in regulating a variety of cellular processes, including gene expression, cell proliferation, and survival.

Conclusion

JWH-369 stands as a significant tool in the field of cannabinoid research. Its development was a direct result of systematic scientific inquiry aimed at understanding the fundamental principles of ligand-receptor interactions within the endocannabinoid system. This guide has provided a detailed overview of its historical context, synthesis, and the experimental methods used for its characterization, along with its known signaling mechanisms. For researchers and professionals in drug development, a thorough understanding of the properties and development history of compounds like JWH-369 is essential for the rational design of novel therapeutics targeting the cannabinoid receptors.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. JWH-368 - Wikipedia [en.wikipedia.org]

- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Metabolic Fate of JWH-369 in Animal Models: A Predictive Technical Guide

Disclaimer: As of late 2025, dedicated in vivo metabolism studies for the synthetic cannabinoid JWH-369 in animal models have not been published in peer-reviewed literature. This guide, therefore, provides a predictive overview of its likely metabolic pathways based on extensive research conducted on structurally similar naphthoyl-containing synthetic cannabinoids, such as JWH-018 and JWH-073. The experimental protocols and potential metabolites described herein are extrapolated from these analogous compounds and serve as a foundational resource for researchers and drug development professionals investigating the biotransformation of JWH-369.

Introduction to JWH-369 and its Predicted Metabolism

JWH-369, chemically identified as (5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid of the naphthoylpyrrole class.[1][2][3][4] Like other members of the JWH series, it is anticipated to undergo extensive Phase I and Phase II metabolism in animal models, primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).[5][6][7] The primary routes of metabolism for structurally related synthetic cannabinoids involve hydroxylation, carboxylation, and subsequent glucuronide conjugation.[8][9][10] Animal models, particularly rats and mice, have been instrumental in elucidating the metabolic pathways of these compounds.[8]

Predicted Phase I Metabolic Pathways for JWH-369

Based on the metabolism of analogous JWH compounds, the following Phase I biotransformations are predicted for JWH-369 in animal models.

Hydroxylation

Hydroxylation is a major metabolic pathway for synthetic cannabinoids, occurring on both the N-alkyl chain and the aromatic ring systems.[8][9][10]

-

N-Alkyl Chain Hydroxylation: The pentyl chain of JWH-369 is a likely target for hydroxylation at various positions, leading to the formation of mono-hydroxylated metabolites.

-

Aromatic Hydroxylation: The naphthyl ring and the chlorophenyl ring are also susceptible to hydroxylation, resulting in phenolic metabolites.

Carboxylation

Further oxidation of the hydroxylated N-alkyl chain metabolites is expected to yield carboxylic acid derivatives.[8][9] This is a common metabolic route for many synthetic cannabinoids, leading to more polar and readily excretable compounds.

Dehalogenation

The presence of a chlorine atom on the phenyl ring introduces the possibility of dehalogenation as a metabolic step, although this is generally considered a minor pathway for similar compounds.

The predicted primary Phase I metabolic cascade for JWH-369 is illustrated in the diagram below.

Predicted Phase II Metabolic Pathway: Glucuronidation

The hydroxylated and carboxylated metabolites produced during Phase I metabolism are expected to undergo Phase II conjugation with glucuronic acid.[5][6] This process, catalyzed by UGTs, significantly increases the water solubility of the metabolites, facilitating their excretion in urine and bile.

Predicted Quantitative Metabolite Profile

While no quantitative data exists for JWH-369, studies on analogous compounds in rat models indicate that the N-dealkylated and N-dealkyl monohydroxylated forms are often the prevailing urinary metabolites.[8] In human studies of similar compounds, monohydroxylated forms are typically the most abundant urinary metabolites.[8] A hypothetical quantitative summary of predicted JWH-369 metabolites in rat urine is presented below.

| Predicted Metabolite Class | Predicted Relative Abundance in Rat Urine |

| N-dealkylated Metabolites | High |

| N-dealkyl Monohydroxylated Metabolites | High |

| Monohydroxylated Metabolites | Moderate |

| Carboxylic Acid Metabolites | Moderate to Low |

| Parent JWH-369 | Low to Undetectable |

Standard Experimental Protocols for Synthetic Cannabinoid Metabolism Studies in Animal Models

The following sections detail the typical experimental methodologies employed in the study of synthetic cannabinoid metabolism, which would be applicable to JWH-369.

Animal Models and Dosing

-

Species: Male Sprague-Dawley or Wistar rats are commonly used.[8]

-

Administration: The test compound is typically administered via intragastric intubation or intraperitoneal injection.[8]

-

Dosage: Dosing regimens vary depending on the study's objectives.

Sample Collection

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces at specified time intervals post-administration.

-

Blood: Blood samples are collected via methods such as tail vein or cardiac puncture at various time points.

-

Tissue: At the end of the study, tissues such as the liver, kidney, and brain may be harvested for analysis.

Sample Preparation

-

Urine: Urine samples are often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave the glucuronide conjugates and release the Phase I metabolites.[8] This is typically followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate and purify the analytes.

-

Blood/Plasma/Serum and Tissues: These samples usually require protein precipitation followed by SPE or LLE.

The general workflow for the analysis of synthetic cannabinoid metabolites from animal urine is depicted below.

Analytical Instrumentation

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the identification and quantification of synthetic cannabinoid metabolites due to its high sensitivity and selectivity.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization of the metabolites to increase their volatility.[8]

Conclusion and Future Directions

The metabolism of JWH-369 in animal models is predicted to follow the established pathways of other naphthoyl-containing synthetic cannabinoids, primarily involving hydroxylation, carboxylation, and glucuronidation. Definitive identification and quantification of JWH-369 metabolites, however, will require dedicated in vivo and in vitro studies. Future research should focus on performing metabolism studies in rats and/or mice, followed by analysis using high-resolution mass spectrometry to elucidate the precise structures of the metabolites. Furthermore, in vitro studies using liver microsomes from different species, including humans, would provide valuable comparative data on the metabolic pathways and potential for interspecies differences.[5][6][11][12][13][14][15] Such studies are crucial for developing reliable analytical methods for detecting JWH-369 use in forensic and clinical settings and for understanding its full pharmacological and toxicological profile. The use of in silico prediction tools can also aid in hypothesizing potential metabolites and guiding analytical method development.[16][17][18][19][20]

References

- 1. JWH-369 - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. netascientific.com [netascientific.com]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of classical cannabinoids and the synthetic cannabinoid JWH-018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dspace.bsuedu.ru [dspace.bsuedu.ru]

- 9. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. In vitro metabolic profiling of synthetic cannabinoids by pooled human liver microsomes, cytochrome P450 isoenzymes, and Cunninghamella elegans and their detection in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. researchgate.net [researchgate.net]

- 17. Identifying metabolites of new psychoactive substances using in silico prediction tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identifying metabolites of new psychoactive substances using in silico prediction tools - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolism of JWH-015, JWH-098, JWH-251, and JWH-307 in silico and in vitro: a pilot study for the detection of unknown synthetic cannabinoids metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JWH-369 In-Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting in-vivo rodent studies with JWH-369, a potent synthetic cannabinoid. Due to the limited availability of published in-vivo data specifically for JWH-369, the following protocols are based on established methodologies for other potent naphthoylpyrrole cannabinoids, such as JWH-018 and JWH-073, and should be adapted and optimized accordingly.

Introduction

JWH-369 is a synthetic cannabinoid from the naphthoylpyrrole family that acts as a potent agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] It displays a slight selectivity for the CB2 receptor.[1] Understanding the in-vivo effects of JWH-369 is crucial for elucidating its pharmacological profile, abuse potential, and therapeutic possibilities. The protocols outlined below describe common in-vivo assays in rodents to characterize the cannabimimetic effects of compounds like JWH-369.

Quantitative Data Summary

| Parameter | Value | Receptor | Reference |

| Ki | 7.9 ± 0.4 nM | CB1 | [1] |

| Ki | 5.2 ± 0.3 nM | CB2 | [1] |

Experimental Protocols

General Preparation and Administration

Vehicle Solution: For intraperitoneal (i.p.) injection, JWH-369 can be dissolved in a vehicle solution consisting of ethanol, Tween 80 (or Emulphor), and saline. A common ratio is 1:1:18 (ethanol:Tween 80:saline) or 5% ethanol, 5% Tween 80, and 90% saline. The solution should be vortexed and sonicated to ensure complete dissolution.

Route of Administration: Intraperitoneal (i.p.) injection is a common and reliable route for systemic administration in rodents.[2][3][4] Inhalation is another route that can be used to mimic human consumption patterns.[2][4]

Dosage: The appropriate dose range for JWH-369 needs to be determined empirically through dose-response studies. Based on its high affinity for CB1 receptors, a starting dose range of 0.1 to 10 mg/kg (i.p.) is suggested for initial studies, similar to other potent JWH compounds.

Cannabinoid Tetrad Assay

The "tetrad" is a battery of four tests used to characterize the in-vivo effects of cannabinoid agonists in mice. These effects are primarily mediated by the CB1 receptor.[5][6]

1. Hypothermia:

-

Apparatus: Rectal thermometer with a probe suitable for mice.

-

Procedure:

-

Record the baseline rectal temperature of each mouse.

-

Administer JWH-369 or vehicle i.p.

-

Measure rectal temperature at set time points (e.g., 30, 60, 90, and 120 minutes) post-injection.[7]

-

-

Endpoint: A significant decrease in body temperature compared to the vehicle-treated group.

2. Antinociception (Tail-flick or Hot Plate Test):

-

Apparatus: Tail-flick meter or hot plate apparatus.

-

Procedure (Tail-flick):

-

Determine the baseline tail-flick latency by applying a focused beam of heat to the mouse's tail. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

-

Administer JWH-369 or vehicle i.p.

-

Measure tail-flick latency at peak effect time points determined from pilot studies.

-

-

Endpoint: A significant increase in the latency to flick the tail away from the heat source.

3. Catalepsy (Bar Test):

-

Apparatus: A horizontal bar raised approximately 3-5 cm from the surface.

-

Procedure:

-

Gently place the mouse's forepaws on the bar.

-

Measure the time the mouse remains immobile in this position. A cut-off time (e.g., 60 seconds) is typically used.

-

Administer JWH-369 or vehicle i.p. and test at various time points.

-

-

Endpoint: A significant increase in the time the mouse remains immobile on the bar.

4. Hypoactivity (Locomotor Activity):

-

Apparatus: Open field arena equipped with photobeams or video tracking software.

-

Procedure:

-

Acclimate the mice to the testing room.

-

Administer JWH-369 or vehicle i.p.

-

Place the mouse in the open field arena and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 30-60 minutes).[8]

-

-

Endpoint: A significant decrease in locomotor activity compared to the vehicle-treated group.[8][9][10]

Drug Discrimination Assay

This assay is used to assess the subjective effects of a drug and to determine if a novel compound produces effects similar to a known drug of abuse, such as Δ9-THC.[5]

-

Apparatus: Operant conditioning chambers with two levers and a food dispenser.

-

Procedure:

-

Training Phase: Food-restricted rats or mice are trained to press one lever after receiving an injection of Δ9-THC (e.g., 3 mg/kg, i.p.) and a different lever after receiving a vehicle injection to receive a food reward.

-

Testing Phase: Once the animals have learned to reliably discriminate between Δ9-THC and vehicle, they are administered various doses of JWH-369. The percentage of responses on the Δ9-THC-appropriate lever is measured.

-

-

Endpoint: Full substitution occurs when the animals predominantly press the Δ9-THC-appropriate lever after JWH-369 administration, indicating similar subjective effects.

Visualizations

Signaling Pathway of JWH-369

Caption: JWH-369 activates CB1 and CB2 receptors, leading to downstream signaling cascades.

Experimental Workflow for the Cannabinoid Tetrad Assay

Caption: Workflow for assessing the four cardinal signs of cannabinoid activity in rodents.

Logical Relationship for Drug Discrimination Assay

Caption: Logical flow of a drug discrimination study to evaluate the subjective effects of JWH-369.

References

- 1. JWH-369 - Wikipedia [en.wikipedia.org]

- 2. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Δ9-Tetrahydrocannabinol-like effects of novel synthetic cannabinoids in mice and rats [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. Δ9-Tetrahydrocannabinol-Like Effects of Novel Synthetic Cannabinoids in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of JWH-369 in Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-369 is a synthetic cannabinoid of the naphthoylindole family that acts as a potent agonist for the cannabinoid receptors CB1 and CB2. As with other synthetic cannabinoids, its detection and quantification in biological matrices are crucial for forensic toxicology, clinical diagnostics, and pharmacological research. Tissue analysis, in particular, can provide valuable information regarding drug distribution and accumulation, which is essential for understanding its pharmacokinetic and toxicological profile.

This document provides detailed application notes and protocols for the analytical detection of JWH-369 in tissue samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the gold standard methods for the analysis of synthetic cannabinoids.[1][2]

Analytical Methods Overview

The detection of JWH-369 in complex biological matrices like tissue requires robust and sensitive analytical methods. The high lipophilicity of synthetic cannabinoids necessitates efficient extraction and clean-up procedures to minimize matrix effects.[3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the quantification of synthetic cannabinoids and their metabolites in biological samples due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[1][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and quantification of synthetic cannabinoids.[7][8] Derivatization is often required for polar metabolites to improve their volatility and chromatographic behavior.[7]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of JWH-series synthetic cannabinoids in biological matrices using LC-MS/MS and GC-MS. While specific data for JWH-369 in tissue is limited in the public domain, these values for structurally similar compounds provide a strong reference for method development and validation.

Table 1: LC-MS/MS Quantitative Parameters for JWH Analogs

| Analyte | Matrix | LLOQ (ng/mL or ng/g) | ULOQ (ng/mL or ng/g) | Linearity (r²) | Reference |

| JWH-018 | Serum | 0.5 | - | >0.99 | [9] |

| JWH-018 | Whole Blood | 0.1 - 1.0 | 50 - 199 | >0.99 | [10][11] |

| JWH-073 | Whole Blood | 0.1 | 68.3 | >0.99 | [11] |

| JWH-210 | Adipose Tissue | Not specified | 21 ± 13 | 0.95 - 0.99 | [12] |

| JWH-018 Metabolites | Urine | 2 | 1000 | >0.99 | [13] |

| Various JWH | Serum | 0.01 - 2.0 | - | - | [1] |

Table 2: GC-MS Quantitative Parameters for JWH Analogs

| Analyte | Matrix | LOD (ng/mL or ng/g) | LOQ (ng/mL or ng/g) | Linearity (mg/L) | Reference |

| JWH-018 | Seized Material | 0.5 mg/L | 2.5 mg/L | up to 100 | [8] |

| JWH-073 | Seized Material | 0.5 mg/L | 2.5 mg/L | up to 100 | [8] |

| THC-COOH | Biological Samples | pg/mL levels | - | - | [14] |

| JWH-122 | Oral Fluid | 0.5 - 2.3 | - | >0.991 | [15] |